molecular formula C17H16N2O5S B2806430 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 479048-12-9

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2806430
CAS No.: 479048-12-9
M. Wt: 360.38
InChI Key: ZRZBCMXMLPBIOV-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various fields. The compound's structure includes a benzothiazole ring, sulfone group, and a methoxy-substituted phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole ring system. This can be achieved through the cyclization of o-aminothiophenol with acetic anhydride, followed by oxidation to form the sulfone group. The resulting intermediate is then coupled with 2-methoxy-5-methylaniline under appropriate conditions, often involving amide bond formation through the use of coupling agents like carbodiimides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled temperatures, and pressures to facilitate the necessary reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo further oxidation, potentially transforming the methoxy group into more reactive species.

  • Reduction: Under reducing conditions, certain functional groups within the compound may be selectively reduced, altering its overall structure and reactivity.

  • Substitution: The presence of reactive sites, such as the amide linkage and methoxy group, allows for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents like hydrogen peroxide or peracids.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substituents including halogenating agents or organometallic reagents.

Major Products: Depending on the specific reactions, products may include derivatives with modified substituents or functional groups, impacting the compound's physical and chemical properties.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is of interest in several research areas:

  • Chemistry: Its complex structure serves as a model for studying aromatic and heterocyclic chemistry.

  • Medicine: Investigated for potential therapeutic effects, particularly in targeting specific enzymes or receptors.

  • Industry: Potential use as an intermediate in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. The sulfone group and benzothiazole ring can form specific interactions, altering the activity of these biological molecules. Pathways affected may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-hydroxy-5-methylphenyl)acetamide: Similar structure but with a hydroxy group instead of methoxy.

  • N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-benzothiazole-3-carboxamide: Variation in the position and type of functional groups.

Uniqueness: What sets 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide apart is its specific arrangement of functional groups, contributing to unique chemical reactivity and potential biological activity.

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Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-11-7-8-14(24-2)13(9-11)18-16(20)10-19-17(21)12-5-3-4-6-15(12)25(19,22)23/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZBCMXMLPBIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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